molecular formula C9H4FIN2O2 B1441448 8-Fluoro-3-iodo-5-nitroquinoline CAS No. 1334148-68-3

8-Fluoro-3-iodo-5-nitroquinoline

Cat. No.: B1441448
CAS No.: 1334148-68-3
M. Wt: 318.04 g/mol
InChI Key: PQIMKBNDMNRRQG-UHFFFAOYSA-N
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Description

8-Fluoro-3-iodo-5-nitroquinoline ( 1334148-68-3) is a high-purity quinoline derivative supplied with a minimum purity of 95% . This compound is a valuable synthetic building block in medicinal chemistry and chemical biology research, particularly for the development of novel antimicrobial agents . Its molecular formula is C 9 H 4 FIN 2 O 2 and it has a molecular weight of 318.04 g/mol . The core research value of this compound lies in its multifunctional structure, which incorporates three distinct reactive sites: the nitro group, the iodine atom, and the fluorine atom. This allows for versatile chemical modifications, such as metal-catalyzed cross-coupling reactions using the iodine substituent or nucleophilic aromatic substitutions facilitated by the fluorine atom. Researchers are exploring this compound and its structural analogs as potential candidates for repurposing in new therapeutic areas, building upon the known bioactivities of the 8-hydroxyquinoline scaffold . These related compounds have demonstrated potent antimicrobial activity against a range of Gram-positive bacteria and selective inhibition of Gram-negative pathogens like Pseudomonas aeruginosa . Please note the following safety and handling information. This compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . When handling, wear appropriate personal protective equipment, including gloves and eye/face protection. Do not breathe dust and use only in a well-ventilated area . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoro-3-iodo-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FIN2O2/c10-7-1-2-8(13(14)15)6-3-5(11)4-12-9(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIMKBNDMNRRQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])C=C(C=N2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334148-68-3
Record name 8-fluoro-3-iodo-5-nitroquinoline
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Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 8 Fluoro 3 Iodo 5 Nitroquinoline Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms within a molecule. For a complex substituted quinoline (B57606) like 8-Fluoro-3-iodo-5-nitroquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

Proton (¹H NMR), Carbon (¹³C NMR), and Heteronuclear NMR (¹⁹F NMR, ¹⁵N NMR)

The analysis of 1D NMR spectra provides the initial and most direct data regarding the different types of nuclei present in the molecule and their immediate electronic surroundings.

Proton (¹H NMR): The ¹H NMR spectrum of an this compound analogue would reveal distinct signals for each aromatic proton on the quinoline core. The chemical shifts (δ) are significantly influenced by the electron-withdrawing effects of the nitro group and the electronegativity of the fluorine and iodine atoms. Protons on the nitro-bearing ring are expected to be shifted further downfield compared to those on the fluoro-substituted ring. Spin-spin coupling between adjacent protons provides crucial information about their relative positions.

Carbon (¹³C NMR): The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are highly sensitive to the attached functional groups. Carbons bonded to the electronegative fluorine, iodine, and nitrogen (of the nitro and quinoline ring) atoms will exhibit characteristic downfield shifts. Quaternary carbons, which bear no protons, are also readily identified.

Heteronuclear NMR (¹⁹F NMR and ¹⁵N NMR): Given the presence of fluorine and nitrogen, ¹⁹F and ¹⁵N NMR are invaluable for direct observation of these nuclei.

¹⁹F NMR: This technique is highly sensitive and provides a distinct signal for the fluorine atom. The chemical shift of the fluorine signal is characteristic of its position on the aromatic ring, and its coupling with nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides definitive proof of its location.

¹⁵N NMR: Although less sensitive, ¹⁵N NMR can distinguish between the two different nitrogen environments: the quinoline ring nitrogen and the nitro group nitrogen. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) can establish long-range correlations between protons and the nitrogen atoms, confirming the placement of the nitro group and the integrity of the quinoline core.

Table 1: Predicted 1D NMR Spectral Characteristics for this compound

Nucleus Predicted Chemical Shift (δ) Range (ppm) Key Observations and Coupling
¹H 7.5 - 9.5 Aromatic protons shifted downfield due to nitro and halogen substituents. Observable ¹H-¹H and ¹H-¹⁹F coupling constants.
¹³C 110 - 160 Distinct signals for all 9 carbons. Significant downfield shifts for C-F, C-I, C-NO₂, and carbons adjacent to the ring nitrogen.
¹⁹F -100 to -130 (relative to CFCl₃) A single resonance for the fluorine atom at C-8. Coupling to H-7 and carbons C-7, C-8, and C-8a would be expected.

Two-Dimensional NMR Techniques for Connectivity and Proximity Assignments

While 1D NMR provides a foundational dataset, 2D NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically those on adjacent carbons (³J-coupling). It is instrumental in tracing the proton connectivity around the quinoline rings, allowing for the assignment of neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (¹J-coupling). It provides an unambiguous link between the proton and its bonded carbon, greatly simplifying the assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly connected through bonds. This is particularly useful for confirming the spatial arrangement of substituents and for differentiating between isomers.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton, carbon, fluorine, and nitrogen signals can be achieved, leading to the definitive structural confirmation of this compound analogues.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods provide a characteristic "molecular fingerprint" that is highly specific to the compound's structure and the functional groups it contains. While IR spectroscopy measures the absorption of infrared radiation by molecules, Raman spectroscopy measures the inelastic scattering of monochromatic light. These two techniques are often complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa.

Characteristic Vibrational Analysis of Functional Groups

The IR and Raman spectra of this compound would be dominated by absorption bands corresponding to the vibrations of its specific functional groups.

Nitro Group (NO₂): The nitro group gives rise to two of the most characteristic and intense bands in the IR spectrum. The asymmetric stretching vibration typically appears in the 1500-1570 cm⁻¹ region, while the symmetric stretching vibration is found between 1300-1370 cm⁻¹.

Aromatic Quinoline Ring: The C-C stretching vibrations within the aromatic quinoline ring produce a series of bands in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Carbon-Halogen Bonds: The vibrations of the carbon-fluorine (C-F) and carbon-iodine (C-I) bonds are also key identifiers. The C-F stretching vibration is typically strong and appears in the 1000-1350 cm⁻¹ range. The C-I stretching vibration occurs at lower frequencies, usually in the 500-600 cm⁻¹ region, due to the larger mass of the iodine atom.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
Nitro (NO₂) Asymmetric Stretch 1500 - 1570 Strong Strong
Nitro (NO₂) Symmetric Stretch 1300 - 1370 Strong Strong
Aromatic C-H Stretch 3000 - 3100 Medium Medium
Aromatic C=C Ring Stretch 1400 - 1600 Medium-Strong Medium-Strong
C-F Stretch 1000 - 1350 Strong Weak

Correlation of Experimental and Computationally Predicted Spectra

Modern computational chemistry provides powerful tools for predicting the vibrational spectra of molecules. Using methods like Density Functional Theory (DFT), the vibrational frequencies and intensities of a proposed structure can be calculated. These theoretical spectra can then be compared with the experimentally obtained IR and Raman spectra.

A strong correlation between the experimental and computed spectra provides powerful evidence for the correctness of the proposed structure. This approach is particularly valuable for complex molecules where spectral interpretation can be challenging due to overlapping bands. Discrepancies between the predicted and experimental spectra can indicate an incorrect structural assignment or highlight specific intermolecular interactions present in the solid state that are not accounted for in the gas-phase calculations.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for determining the molecular weight of a compound and provides valuable structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight with high precision. This allows for the unambiguous determination of the elemental formula, confirming that the synthesized compound has the expected combination of carbon, hydrogen, fluorine, iodine, nitrogen, and oxygen atoms.

Upon ionization in the mass spectrometer (e.g., via electron impact), the molecular ion ([M]⁺) is formed. This ion is often unstable and undergoes fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. For an aromatic nitro compound containing halogens, several key fragmentation pathways can be anticipated:

Loss of the Nitro Group: A common fragmentation pathway involves the loss of the nitro group as ·NO₂ (mass loss of 46) or the loss of NO (mass loss of 30) followed by CO.

Loss of Halogens: Cleavage of the carbon-halogen bonds can lead to the loss of the iodine atom (·I, mass loss of 127) or the fluorine atom (·F, mass loss of 19). The C-I bond is significantly weaker than the C-F bond, so the loss of iodine is expected to be a more prominent fragmentation pathway.

Cleavage of the Quinoline Ring: The stable aromatic quinoline ring can also fragment, typically through the loss of small molecules like hydrogen cyanide (HCN, mass loss of 27).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (Molecular Formula: C₉H₄FIN₂O₂) (MW ≈ 333.9)

Fragment Ion Formation Pathway Predicted m/z
[M]⁺ Molecular Ion 334
[M - NO₂]⁺ Loss of nitro radical 288
[M - I]⁺ Loss of iodine radical 207
[M - NO₂ - HCN]⁺ Loss of nitro radical and hydrogen cyanide 261

The analysis of these characteristic fragments allows chemists to piece together the structural puzzle, confirming the presence and location of the various functional groups on the quinoline scaffold.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic structure of molecules like this compound analogues. The absorption of UV or visible radiation by a molecule corresponds to the excitation of electrons from a ground state to a higher energy state. shu.ac.uk In these quinoline derivatives, the primary electronic transitions observed are π → π* and n → π*. youtube.com

The quinoline ring system is a chromophore, a part of a molecule responsible for its color, due to its extensive network of conjugated π-bonds. fiveable.me The presence of a nitro group (-NO₂) extends this conjugation and introduces non-bonding electrons (n-electrons) on the oxygen atoms. Consequently, these molecules typically exhibit strong absorption bands corresponding to π → π* transitions, which are characteristic of the aromatic system, and weaker n → π* transitions related to the nitro group. shu.ac.ukyoutube.com For instance, the absorption spectrum for 6-nitroquinoline fumaric acid shows a distinct peak at 333 nm, attributed to a π→π* transition. researchgate.net

Substituents on the quinoline ring, such as fluorine and iodine, can modulate the electronic properties and thus influence the absorption spectrum. These groups can cause a bathochromic (red shift to longer wavelength) or hypsochromic (blue shift to shorter wavelength) effect on the maximum absorption wavelength (λmax). masterorganicchemistry.com Solvent polarity can also induce shifts; n → π* transitions, for example, typically undergo a blue shift as solvent polarity increases. shu.ac.uk The analysis of these spectra provides crucial information about the electronic makeup and the extent of conjugation within the molecule. researchgate.net

UV-Vis Absorption Data for Representative Quinoline Analogues
CompoundSolventλmax (nm)Transition Type (Typical)
6-NitroquinolineNot Specified333π → π
8-HydroxyquinolineVarious~310-320π → π
Unsaturated Aldehydes/Ketones (for comparison)Not Specified~290n → π*

Advanced X-ray Diffraction (XRD) for Solid-State Crystalline Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique provides detailed information about bond lengths, bond angles, and the spatial arrangement of atoms, allowing for the unambiguous confirmation of the constitution and configuration of synthesized this compound analogues.

The analysis of a suitable crystal yields an electron density map from which a molecular model is refined. nih.gov For quinoline derivatives, XRD studies reveal critical structural features. For example, the molecule of 8-nitroquinoline is nearly planar, with a very small dihedral angle between its pyridine (B92270) and benzene (B151609) rings. researchgate.net Studies on various substituted quinolines have shown that they often crystallize in common crystal systems such as monoclinic or orthorhombic, with space groups like P2₁/n, P2₁/c, or Pbca being frequently reported. cambridge.orgacs.orgchemmethod.com

Furthermore, XRD analysis elucidates intermolecular interactions that govern the crystal packing, such as hydrogen bonding and π–π stacking. acs.org In the crystal lattice of some 2-styryl-8-nitroquinolines, strong π–π stacking interactions between adjacent molecules lead to the formation of dimers, a common feature for planar aromatic systems. acs.org This detailed structural information is invaluable for understanding the molecule's properties and potential interactions in a solid-state environment.

Crystallographic Data for Representative Quinoline Analogues
Compound/Analogue ClassCrystal SystemSpace GroupReference
N-substituted 3,4-dihydrospiro-2(1H) quinolinesMonoclinicP2₁/n cambridge.orgcambridge.org
2-Styryl-8-nitroquinoline derivative (S1B)OrthorhombicPbca acs.org
2-Styryl-8-nitroquinoline derivative (S3B)MonoclinicP2₁/c acs.org
6-Nitroquinoline fumaric acidMonoclinicP2₁/n researchgate.net
A synthesized quinoline dicarbamic acidMonoclinicP2₁/c chemmethod.com

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, nitrogen, and sulfur) in a compound. eltra.com For a newly synthesized compound like an this compound analogue, this analysis is essential for verifying its empirical formula and confirming its purity. acs.org

The most common method is combustion analysis, where a small, precisely weighed sample is burned in an excess of oxygen. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. colorado.edu From these amounts, the original percentage of C, H, and N in the sample is calculated. The presence of halogens like fluorine and iodine requires special considerations. Fluorine is highly reactive and can form aggressive products like HF during combustion, which necessitates the use of special absorption reagents within the analyzer to prevent damage and ensure accurate results. thermofisher.com

The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. For a compound to be considered pure, the experimental values should typically be within ±0.4% of the calculated values. acs.org This close agreement provides strong evidence that the correct compound has been synthesized with a high degree of purity.

Illustrative Elemental Analysis Data for this compound (C₉H₄FIN₂O₂)
ElementTheoretical Mass %Found Mass % (Example)Difference %
Carbon (C)32.5632.71+0.15
Hydrogen (H)1.211.18-0.03
Nitrogen (N)8.448.39-0.05

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 8-Fluoro-3-iodo-5-nitroquinoline, and how can purification methods optimize yield and purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the quinoline core. Fluorination (e.g., via Halex reaction) precedes iodination using iodine monochloride or N-iodosuccinimide. Nitration is performed under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at low temperatures). Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients). Monitoring intermediates via TLC and ensuring anhydrous conditions for halogenation steps are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Distinct shifts for fluorine (deshielding at C-8) and iodine (electronic effects at C-3) aid structural confirmation. Nitro groups cause downfield shifts in adjacent protons.
  • Mass Spectrometry (HRMS) : Isotopic patterns from iodine (M+2 peak) and exact mass verification ensure molecular formula accuracy.
  • FT-IR : Bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and 740 cm⁻¹ (C-F stretch) confirm functional groups.
    Cross-referencing with X-ray crystallography (for solid-state conformation) enhances reliability .

Advanced Research Questions

Q. How can researchers design experiments to probe the reactivity of the nitro group in this compound under varying catalytic or environmental conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor nitro reduction (e.g., using Pd/C or NaBH₄) via HPLC or UV-Vis spectroscopy. Vary pH, temperature, and catalyst loading to map rate constants.
  • Competitive Reactions : Compare nitro displacement with other electrophilic groups (e.g., Suzuki coupling at C-3 iodine vs. nitro reactivity).
  • Computational Modeling : DFT calculations predict transition states and electronic effects of fluorine/iodine substituents on nitro group activation .

Q. What strategies resolve contradictions in reported stability data for this compound across different solvents or storage conditions?

  • Methodological Answer :

  • Systematic Replication : Reproduce stability assays (e.g., accelerated degradation studies in DMSO, MeOH, or aqueous buffers) with controlled O₂/moisture levels.
  • Multi-Method Validation : Combine HPLC purity checks, NMR stability tracking, and mass balance analysis to identify degradation pathways.
  • Error Source Analysis : Quantify light sensitivity (via dark vs. light-exposed samples) and trace metal contamination (using ICP-MS). Contradictions often arise from unaccounted variables like solvent peroxides or improper storage .

Q. How can this compound be modified to develop fluorescent probes, and what methodological frameworks guide probe validation?

  • Methodological Answer :

  • Derivatization : Introduce fluorophores (e.g., BODIPY or dansyl groups) at the quinoline C-5 nitro position via nucleophilic aromatic substitution.
  • Photophysical Characterization : Measure quantum yield (vs. reference standards), Stokes shift, and pH-dependent emission.
  • Biological Validation : Test selectivity for metal ions (e.g., Cu²⁺, Fe³⁺) using fluorescence quenching assays and confocal microscopy in live cells. Systematic reviews on analogous 8-amidoquinoline probes highlight the need for iterative optimization of substituent electronic effects .

Data Contradiction & Analysis

Q. What statistical approaches are recommended to address variability in biological activity data for this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values in antimicrobial assays) using random-effects models to account for inter-lab variability.
  • Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) or steric effects (Taft indices) with bioactivity.
  • Outlier Detection : Apply Grubbs’ test or PCA to identify anomalous data points caused by assay interference (e.g., solvent toxicity) .

Experimental Design Frameworks

Q. How should researchers structure multi-step syntheses of this compound analogs to balance scalability and functional group compatibility?

  • Methodological Answer :

  • Modular Design : Prioritize late-stage functionalization (e.g., introducing iodine last to avoid side reactions during nitration).
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) for amine intermediates if further derivatization is planned.
  • Scale-Up Protocols : Optimize solvent/reagent stoichiometry via DoE (Design of Experiments) to minimize waste and improve reproducibility. Pilot-scale reactions (1–10 mmol) identify bottlenecks before larger batches .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoro-3-iodo-5-nitroquinoline
Reactant of Route 2
8-Fluoro-3-iodo-5-nitroquinoline

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